REACTION_CXSMILES
|
[CH3:1][O-].[Na+].[Na].[OH:5][N:6]=[C:7]([SH:9])[CH3:8].[CH3:10][N:11]([CH3:32])[C:12](=[O:31])[C:13]([S:29][CH3:30])=[N:14][O:15][C:16]([N:18]([S:20][CH2:21][CH2:22][S:23][N:24]([C:26](F)=[O:27])[CH3:25])[CH3:19])=[O:17]>CO.C1(C)C=CC=CC=1>[OH:15][N:14]=[C:13]([S:29][CH3:30])[CH3:12].[CH3:10][N:11]([CH3:32])[C:12](=[O:31])[C:13]([S:29][CH3:30])=[N:14][O:15][C:16]([N:18]([CH3:19])[S:20][CH2:21][CH2:22][S:23][N:24]([CH3:25])[C:26]([O:5][N:6]=[C:7]([S:9][CH3:1])[CH3:8])=[O:27])=[O:17] |f:0.1,^1:3|
|
Name
|
sodium methoxide
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
N-hydroxy-ethanimidothioic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(C)S
|
Name
|
2-(dimethylamino)-N-[[[N-[[2-[N-(fluorocarbonyl)-N-methylaminothio]ethylthio]]-N-methylaminocarbonyloxy]]]-2-oxoethanimidothioic acid, methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C(=NOC(=O)N(C)SCCSN(C)C(=O)F)SC)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred until dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting turbid reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred 18 hrs
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with two 100 ml portions of water, 100 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Distillation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a pale yellow viscous oil
|
Name
|
|
Type
|
product
|
Smiles
|
ON=C(C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C(=NOC(=O)N(SCCSN(C(=O)ON=C(C)SC)C)C)SC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |